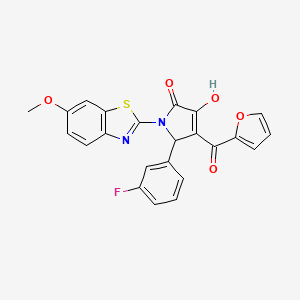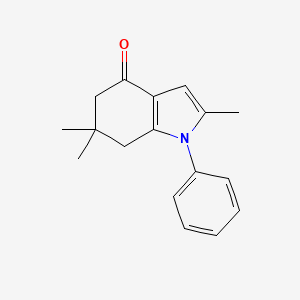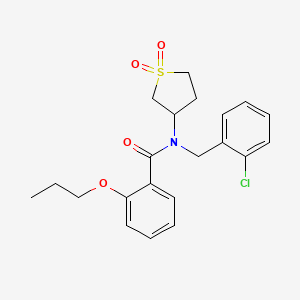![molecular formula C16H14Cl2N4OS B12137009 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137009.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-diclorobencil)sulfanil]-5-(3-metoxifenil)-4H-1,2,4-triazol-4-amina es un compuesto orgánico sintético que pertenece a la clase de derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo diclorobencilo y un grupo metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(3,4-diclorobencil)sulfanil]-5-(3-metoxifenil)-4H-1,2,4-triazol-4-amina generalmente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la reacción de cloruro de 3,4-diclorobencilo con sulfuro de sodio para formar sulfuro de 3,4-diclorobencilo. Este intermedio luego se hace reaccionar con 3-metoxifenilhidrazina para formar la hidrazona correspondiente. El paso final involucra la ciclización de la hidrazona con ortoformiato de trietilo para producir el derivado de triazol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y la pureza. Se pueden emplear técnicas avanzadas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(3,4-diclorobencil)sulfanil]-5-(3-metoxifenil)-4H-1,2,4-triazol-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: Los átomos de cloro en el grupo diclorobencilo se pueden sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(3,4-diclorobencil)sulfanil]-5-(3-metoxifenil)-4H-1,2,4-triazol-4-amina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La presencia del anillo de triazol y el grupo diclorobencilo contribuye a su afinidad de unión y especificidad. Las rutas y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(3,4-diclorobencil)sulfanil]-4-metil-4H-1,2,4-triazol
- 3-[(2,4-diclorobencil)sulfanil]-1H-1,2,4-triazol-5-amina
Singularidad
En comparación con compuestos similares, 3-[(3,4-diclorobencil)sulfanil]-5-(3-metoxifenil)-4H-1,2,4-triazol-4-amina es único debido a la presencia del grupo metoxifenilo, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en la afinidad de unión, la selectividad y la eficacia general en diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H14Cl2N4OS |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-12-4-2-3-11(8-12)15-20-21-16(22(15)19)24-9-10-5-6-13(17)14(18)7-10/h2-8H,9,19H2,1H3 |
Clave InChI |
GEAPSVSGSZYZSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12136950.png)

![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12136961.png)

![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)

![2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12136989.png)
